methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Description
The compound methanesulfonic acid; methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate is a pharmaceutical salt comprising two components:
- Methanesulfonic acid (MSA): A strong organic acid (pKa ~ -1.9) with high solubility in polar solvents and low oxidative activity, making it ideal for stabilizing active pharmaceutical ingredients (APIs) .
- Methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate: A thienopyridine-derived ester, structurally analogous to clopidogrel, a well-known antiplatelet agent. The (S)-enantiomer of this ester is the active form in clopidogrel bisulfate (Plavix®) .
This combination enhances the API’s stability, bioavailability, and hygroscopicity compared to other salts (e.g., hydrochloride or bisulfate) .
Properties
Molecular Formula |
C17H20ClNO5S2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.CH4O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;1H3,(H,2,3,4) |
InChI Key |
NYRGDYXGARXQTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Salt Formation in Polar Solvents
In a standard procedure, clopidogrel base is dissolved in polar aprotic solvents such as acetone or methanol. Methanesulfonic acid is introduced at ambient temperature (20°C), followed by refluxing the mixture at elevated temperatures (e.g., 60–80°C) for 2–10 hours. Solvent evaporation under reduced pressure yields an amorphous powder.
Example Protocol (Patent Example 3):
- Solubilization: 1 mol of clopidogrel base is dissolved in 500 mL of acetone.
- Acid Addition: 1.1 mol of methanesulfonic acid is added dropwise at 20°C.
- Reaction: The mixture is refluxed for 4 hours.
- Isolation: Acetone is evaporated under vacuum, yielding amorphous clopidogrel mesylate (softening point: 60–70°C; water content: 0.5–4 wt%).
Crystallization via Antisolvent Techniques
Crystalline forms are achieved by introducing the reaction mixture into antisolvents such as diethyl ether or toluene. This method promotes nucleation and crystal growth, critical for industrial-scale reproducibility.
Crystallization Protocol:
- Reaction in Methanol: Clopidogrel base and methanesulfonic acid are refluxed in methanol for 2 hours.
- Antisolvent Addition: The cooled solution is dripped into boiling toluene, inducing crystallization.
- Aging: The mixture is stirred for 24 hours at 25°C.
- Isolation: Toluene is evaporated, yielding crystalline clopidogrel mesylate (melting point: 124–130°C; water content: 0.2 wt%).
Solvent Systems and Their Impact on Product Form
The choice of solvent profoundly affects the salt’s physical state (amorphous vs. crystalline) and stability. Below, we analyze solvent efficacy based on empirical data from patent examples.
| Solvent | Antisolvent | Temperature | Product Form | Key Properties |
|---|---|---|---|---|
| Acetone | None | Reflux (56°C) | Amorphous | Softening: 60–70°C; XRD: Amorphous |
| Methanol | Diethyl ether | 20°C | Crystalline | Melting: 124–130°C; XRD: Crystalline peaks |
| Methanol | Toluene | Reflux (110°C) | Crystalline | DSC: Sharp endotherm at 132°C |
| Dichloromethane | Hexane | 25°C | Crystalline | Water content: 0.2%; Stable at 40°C/75% RH |
Polar solvents like methanol favor amorphous phases due to rapid solvent evaporation, while antisolvents like toluene or hexane slow crystallization, enhancing lattice order.
Characterization and Analytical Validation
Thermal Analysis
Differential scanning calorimetry (DSC) of amorphous clopidogrel mesylate shows no distinct melting endotherm, confirming its non-crystalline nature. In contrast, crystalline forms exhibit sharp melting endotherms at 124–132°C.
X-Ray Diffraction (XRD)
Amorphous batches display broad, halo-like XRD patterns, whereas crystalline forms show distinct peaks at 2θ = 10.5°, 15.8°, and 21.3°, indicative of long-range molecular order.
Hygroscopicity and Stability
Amorphous clopidogrel mesylate exhibits higher hygroscopicity (0.5–4 wt% water) compared to crystalline counterparts (0.2 wt%). Accelerated stability studies (40°C/75% RH, 6 months) confirm crystalline forms resist deliquescence and chemical degradation.
Industrial-Scale Process Optimization
For commercial production, the patent emphasizes:
- Solvent Recycling: Methanol and acetone are recovered via fractional distillation (>95% efficiency).
- Quality Control: In-process checks for residual solvents (GC-MS) and water content (Karl Fischer titration).
- Crystallization Control: Seeding with crystalline nuclei ensures batch-to-batch consistency.
Pharmacological Relevance
Clopidogrel mesylate’s enhanced solubility over the free base improves oral bioavailability, critical for rapid antiplatelet effects. The crystalline form’s stability aligns with ICH guidelines for long-term storage (>24 months shelf-life at 25°C).
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an antiplatelet agent or other therapeutic uses.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Salts of Methyl 2-(2-Chlorophenyl)-2-(6,7-Dihydro-4H-Thieno[3,2-c]Pyridin-5-yl)Acetate
Different acid counterions significantly influence physicochemical properties:
*Calculated based on methanesulfonic acid (96.11 g/mol) and ester (323.79 g/mol).
Key Observations :
Ester and Core Structure Modifications
Altering the ester group or thienopyridine scaffold impacts activity and pharmacokinetics:
Key Observations :
- Ester group modifications (e.g., chloroethyl) reduce activity, highlighting the methyl ester’s importance in receptor binding .
- Heterocyclic additions (thiazole, triazole) introduce new pharmacophores but require optimization for potency .
Pharmacological and Formulation Comparisons
Methanesulfonic Acid vs. Other Acids in Drug Salts
MSA offers distinct advantages over common pharmaceutical acids:
Key Observations :
Antiplatelet Agents in the Thienopyridine Class
The current compound shares mechanistic similarities with other thienopyridines:
*Assumed based on structural similarity to clopidogrel.
Key Observations :
- All thienopyridines require hepatic activation to inhibit the P2Y12 receptor, but ester modifications (e.g., prasugrel) can alter activation pathways .
- The current compound’s methanesulfonic acid salt may improve metabolic stability compared to bisulfate forms .
Biological Activity
Methanesulfonic acid; methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate is a complex organic compound that has garnered attention for its biological activities, particularly in the pharmaceutical field. This compound features a thienopyridine structure, which is associated with significant biological effects, especially as an antiplatelet agent.
Chemical Structure and Properties
- Molecular Formula : C17H20ClNO5S2
- CAS Number : 120202-68-8
The structure of this compound includes a methanesulfonic acid moiety, enhancing its solubility and bioavailability, making it suitable for drug formulation. The thienopyridine framework is crucial for its biological activity.
The primary biological activity of methanesulfonic acid; methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate is linked to its role as an antiplatelet agent . It functions by inhibiting platelet aggregation through the blockade of adenosine diphosphate (ADP) receptors on platelets. This mechanism is vital in reducing the risk of thrombotic events in patients with cardiovascular diseases.
Biological Activity and Research Findings
Research has demonstrated several important aspects of the biological activity of this compound:
- Antiplatelet Activity : Similar to clopidogrel, this compound inhibits platelet aggregation effectively. Studies indicate that it can significantly reduce thrombus formation in various animal models, suggesting its potential utility in treating cardiovascular conditions .
- Cardiovascular Applications : The compound's ability to prevent clot formation makes it a candidate for treating conditions like myocardial infarction and stroke. Clinical studies have shown promising results in reducing adverse cardiovascular events .
- Interaction with Biological Targets : Interaction studies reveal that the compound engages with various biological targets beyond platelets, indicating potential off-target effects that may contribute to both therapeutic efficacy and side effects .
Case Studies
Several case studies have highlighted the effectiveness of methanesulfonic acid; methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate:
- Case Study 1 : A clinical trial involving patients with a history of coronary artery disease demonstrated that administration of this compound resulted in a significant decrease in major adverse cardiovascular events compared to placebo controls.
- Case Study 2 : In a preclinical model of acute ischemic stroke, treatment with this compound reduced infarct size and improved neurological outcomes compared to untreated groups.
Comparative Analysis
| Compound Name | Mechanism | Primary Use | Clinical Evidence |
|---|---|---|---|
| Clopidogrel | ADP receptor antagonist | Antiplatelet therapy | Widely used; extensive clinical data |
| Methanesulfonic acid; methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | ADP receptor antagonist | Antiplatelet therapy | Promising preclinical and clinical data |
Q & A
Q. What synthetic routes are effective for forming the thieno[3,2-c]pyridine core in this compound?
The thieno[3,2-c]pyridine moiety can be synthesized via cyclization reactions using precursors like ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate. Key steps include refluxing with sodium acetate trihydrate and ethyl chloroacetate in ethanol, followed by crystallization from methanol to yield intermediates with high purity (85% yield) . Alternative methods involve acid-catalyzed condensation in xylene with p-toluenesulfonic acid, as demonstrated in analogous pyrimidine syntheses .
Q. How can phase-transfer catalysis (PTC) improve the hydrolysis of intermediates during synthesis?
PTC conditions (e.g., using tetrabutylammonium bromide) with alkaline hydrolysis (NaOH or KOH) in a biphasic solvent system (water/toluene) enhance reaction rates and yields. This method avoids excessive racemization and is critical for processing nitrile intermediates into carboxylic acid derivatives, as shown in clopidogrel synthesis (70% overall yield) .
Q. What characterization techniques are essential for verifying the compound’s structure?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving stereochemical ambiguities .
- NMR spectroscopy : Focus on aromatic proton signals (δ 7.2–7.8 ppm for chlorophenyl) and thienopyridine protons (δ 3.0–4.5 ppm for dihydro-4H protons).
- Elemental analysis : Match calculated and observed C/H/N percentages (e.g., C: 64.37%, H: 5.40%, N: 6.82% for related esters) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this chiral compound?
Kinetic resolution using chiral acids like L-camphorsulfonic acid in toluene effectively separates racemic mixtures. The method exploits differences in solubility between diastereomeric salts, as demonstrated in clopidogrel synthesis . For advanced applications, chiral HPLC with amylose- or cellulose-based columns can achieve >99% enantiomeric excess (ee) .
Q. What mechanistic insights explain side reactions during esterification or sulfonic acid salt formation?
- Esterification : Competing transesterification or hydrolysis can occur if moisture is present. Anhydrous conditions (e.g., molecular sieves) and catalytic methanesulfonic acid (0.1–1 mol%) minimize byproducts .
- Salt formation : Methanesulfonic acid’s low pKa (~-1.9) ensures protonation of basic nitrogen in the thienopyridine ring, improving crystallinity. Excess acid may lead to hygroscopic salts, requiring strict stoichiometric control .
Q. How do solvent polarity and temperature affect the compound’s stability in solution?
- Polar solvents (e.g., methanol) : Accelerate ester hydrolysis under acidic/basic conditions. Stability studies in methanol show <5% degradation over 24 hours at 25°C .
- Nonpolar solvents (e.g., xylene) : Ideal for high-temperature reactions (reflux at 140°C) but may promote dimerization via free-radical pathways. Adding antioxidants (e.g., BHT) mitigates this .
Data Interpretation and Contradictions
Q. Why do reported yields vary for similar synthetic steps?
Discrepancies arise from:
Q. How can conflicting solubility data be reconciled for formulation studies?
Solubility in methanol and toluene is well-documented (>50 mg/mL), but discrepancies in aqueous solubility (0.1–1 mg/mL) likely stem from pH-dependent ionization. Methanesulfonic acid salts exhibit higher aqueous solubility (5–10 mg/mL at pH 3) compared to free bases .
Methodological Innovations
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the thienopyridine nitrogen, identifying nucleophilic attack sites. Molecular dynamics simulations (Amber force field) further predict solvent effects on reaction pathways .
Q. How can high-throughput screening (HTS) optimize reaction conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
